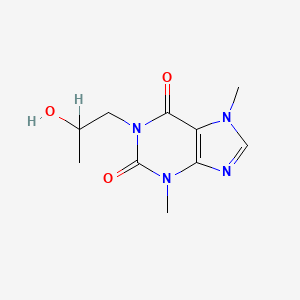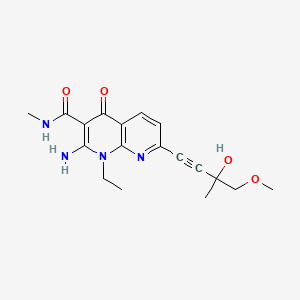![molecular formula C21H34NNa2O4P B1193531 disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide](/img/structure/B1193531.png)
disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide
Overview
Description
S 32826 is a potent inhibitor of autotaxin, an enzyme involved in the production of lysophosphatidic acid (LPA). This compound has shown significant inhibitory effects on various isoforms of autotaxin, including alpha, beta, and gamma . The inhibition of autotaxin by S 32826 leads to a decrease in the release of lysophosphatidic acid from adipocytes .
Mechanism of Action
Target of Action
The primary target of S32826 (sodium salt) is Autotaxin (ATX) . Autotaxin is a newly discovered enzyme known as lyso-phospholipase D (lysoPLD) . This enzyme plays a crucial role in the formation of bioactive lyso-phosphatidic acid (LPA) .
Mode of Action
S32826 (sodium salt) acts as a potent inhibitor of Autotaxin . It interacts with Autotaxin, inhibiting its activity and thereby reducing the production of LPA .
Biochemical Pathways
The inhibition of Autotaxin by S32826 (sodium salt) affects the LPA signaling pathway . LPA is a bioactive lipid mediator that plays a role in various physiological processes, including cell proliferation, platelet aggregation, smooth muscle contraction, and neuropathic pain . By inhibiting the production of LPA, S32826 (sodium salt) can influence these processes .
Result of Action
The inhibition of Autotaxin by S32826 (sodium salt) and the subsequent reduction in LPA production can have several effects at the molecular and cellular level. Autotaxin and LPA have been associated with early cancer progression, motility of cancer cells, and metastasis . Therefore, the action of S32826 (sodium salt) could potentially influence these processes .
Preparation Methods
The synthesis of S 32826 involves the preparation of [4-(tetradecanoylamino)benzyl]phosphonic acid. The synthetic route typically includes the following steps:
Formation of the amide bond: This involves the reaction of tetradecanoic acid with 4-aminobenzylphosphonic acid under appropriate conditions to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
S 32826 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: S 32826 can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
S 32826 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study the inhibition of autotaxin and the subsequent effects on lysophosphatidic acid production.
Biology: S 32826 is used to investigate the role of autotaxin in various biological processes, including cell signaling and metabolism.
Medicine: The compound has potential therapeutic applications in diseases where autotaxin and lysophosphatidic acid play a role, such as cancer, fibrosis, and cardiovascular diseases.
Industry: S 32826 is used in the development of new drugs and therapeutic agents targeting autotaxin
Comparison with Similar Compounds
S 32826 is unique in its high potency and specificity as an autotaxin inhibitor. Similar compounds include:
HA 130: Another potent autotaxin inhibitor with a different chemical structure.
PF 8380: A selective autotaxin inhibitor with applications in research and potential therapeutic uses.
ONO 8430506: An autotaxin inhibitor with a distinct mechanism of action compared to S 32826.
The uniqueness of S 32826 lies in its nanomolar inhibitory concentration and its ability to inhibit multiple isoforms of autotaxin .
Properties
IUPAC Name |
disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36NO4P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-21(23)22-20-16-14-19(15-17-20)18-27(24,25)26;;/h14-17H,2-13,18H2,1H3,(H,22,23)(H2,24,25,26);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRFALMFDGBLCP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)CP(=O)([O-])[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34NNa2O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(4-Fluorophenyl)-2-[[5-(4-fluorophenyl)-1-benzofuran-2-yl]methoxycarbonylamino]propanoic acid](/img/structure/B1193460.png)
![(3aR,6R,6aS)-6-[(S)-[(1S)-cyclohex-2-en-1-yl]-hydroxymethyl]-6a-methyl-4-oxo-2,3,3a,5-tetrahydrofuro[2,3-c]pyrrole-6-carboxylic acid](/img/structure/B1193464.png)
![(2S,3R)-4-(4-carboxybutanoyloxy)-2-[[(E)-2-carboxyethenyl]amino]-3-methyl-3-sulfinobutanoic acid](/img/structure/B1193465.png)
![N-[3-(dimethylamino)-2-methylpropyl]-N-(2,6-dimethylphenyl)-2-phenylacetamide](/img/structure/B1193466.png)

